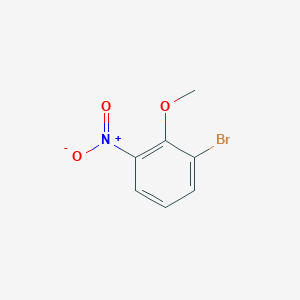

1-Bromo-2-methoxy-3-nitrobenzene

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-bromo-2-methoxy-3-nitrobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6BrNO3/c1-12-7-5(8)3-2-4-6(7)9(10)11/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YAYBLVOBUIXMQY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC=C1Br)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6BrNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00913085 | |

| Record name | 1-Bromo-2-methoxy-3-nitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00913085 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

232.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

98775-19-0 | |

| Record name | 1-Bromo-2-methoxy-3-nitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00913085 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-bromo-2-methoxy-3-nitrobenzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Comprehensive Technical Guide to 1-Bromo-2-methoxy-3-nitrobenzene (CAS: 98775-19-0)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed overview of 1-Bromo-2-methoxy-3-nitrobenzene (CAS number: 98775-19-0), a key chemical intermediate in the pharmaceutical industry. The document consolidates essential physicochemical properties, spectroscopic data, and comprehensive experimental protocols for its synthesis. Furthermore, it elucidates the compound's critical role in the synthesis of Eltrombopag, a thrombopoietin receptor agonist. Safety and handling protocols are also outlined. All quantitative data is presented in structured tables for clarity, and logical workflows are visualized using diagrams.

Chemical and Physical Properties

This compound, also known as 2-Bromo-6-nitroanisole, is a pale yellow to yellow solid organic compound.[1] Its molecular structure, featuring a bromine atom, a methoxy group, and a nitro group on a benzene ring, makes it a versatile reagent in organic synthesis.[2] The compound is generally insoluble in water but soluble in organic solvents like ethanol, acetone, and dimethylformamide.[2][3]

Table 1: Physicochemical Properties of this compound

| Property | Value |

| CAS Number | 98775-19-0 |

| Molecular Formula | C₇H₆BrNO₃ |

| Molecular Weight | 232.03 g/mol [4] |

| Appearance | Pale yellow to yellow powder/solid[1] |

| Melting Point | 51-68°C[1][4] |

| Boiling Point | 296.4 ± 20.0 °C at 760 mmHg[1] |

| Density | 1.6 ± 0.1 g/cm³[1] |

| Flash Point | 133.1 ± 21.8 °C[1] |

| Vapor Pressure | 0.0 ± 0.6 mmHg at 25°C[1] |

| Refractive Index | 1.581[1] |

| Purity | ≥97-98%[1][5] |

Spectroscopic Data

The structure of this compound can be confirmed using various spectroscopic techniques. The proton nuclear magnetic resonance (¹H-NMR) spectrum is particularly informative.

Table 2: ¹H-NMR Spectroscopic Data for this compound

| Solvent | Chemical Shift (δ) in ppm | Multiplicity | Integration | Assignment |

| DMSO-d₆ | 3.92 | s | 3H | -OCH₃ |

| 7.32 | d (J = 8.1 Hz) | 1H | Ar-H | |

| 7.94-8.03 | m | 2H | Ar-H | |

| CDCl₃ | 4.02 | s | 3H | -OCH₃ |

| 7.13 | t (J=8.1 Hz) | 1H | Ar-H | |

| 7.74-7.81 | m | 2H | Ar-H |

Data sourced from multiple references.[6][7]

Synthesis of this compound

The most commonly cited method for the synthesis of this compound is the Williamson ether synthesis, starting from 2-bromo-6-nitrophenol and an appropriate methylating agent.

Caption: Synthetic workflow for this compound.

Experimental Protocol: Synthesis from 2-Bromo-6-nitrophenol

This protocol is a representative procedure based on literature sources.[6][7]

Materials:

-

2-bromo-6-nitrophenol (19.6 g, 90.0 mmol)

-

Potassium carbonate (24.9 g, 180 mmol)

-

Iodomethane (25.6 g, 180 mmol)

-

Acetone (400 mL)

-

Ethyl acetate (EtOAc)

-

Saturated brine solution

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

To a round-bottom flask, add 2-bromo-6-nitrophenol (19.6 g) and potassium carbonate (24.9 g) to acetone (400 mL).

-

Stir the mixture and add iodomethane (25.6 g).

-

Heat the reaction mixture to reflux and maintain for an overnight period.

-

After the reaction is complete (monitored by TLC), cool the mixture to room temperature.

-

Filter the mixture and wash the filter cake with ethyl acetate (100 mL).

-

Concentrate the filtrate under reduced pressure.

-

Dissolve the residue in ethyl acetate.

-

Wash the ethyl acetate solution with saturated brine.

-

Dry the organic layer over anhydrous sodium sulfate.

-

Filter and concentrate the dried solution to yield this compound as a yellow solid (yields are reported to be high, around 97%).[6]

Applications in Drug Development

The primary and most significant application of this compound is its use as a crucial intermediate in the synthesis of Eltrombopag.[1] Eltrombopag is a small molecule, non-peptide thrombopoietin (TPO) receptor agonist used to treat thrombocytopenia (low platelet counts).[1][8]

The synthesis of Eltrombopag involves a multi-step process where this compound is a key building block. A pivotal step is the Suzuki-Miyaura coupling reaction, where the bromine atom on the benzene ring is replaced to form a biphenyl structure, which is the core of the Eltrombopag molecule.

Caption: Logical workflow of this compound in Eltrombopag synthesis.

Safety and Handling

This compound is a chemical that requires careful handling in a laboratory or industrial setting.

Table 3: Hazard and Precautionary Information

| Category | Information |

| Signal Word | Warning[5] |

| Hazard Statements | H302: Harmful if swallowed. H315: Causes skin irritation. H319: Causes serious eye irritation. H332: Harmful if inhaled. H335: May cause respiratory irritation.[5] |

| Precautionary Statements | P261: Avoid breathing dust/fume/gas/mist/vapors/spray. P280: Wear protective gloves/protective clothing/eye protection/face protection. P301+P317: IF SWALLOWED: Get medical help. P302+P352: IF ON SKIN: Wash with plenty of water. P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[4][5] |

| Storage | Store in a cool, dry, and well-ventilated place in a tightly sealed container.[4] |

First Aid Measures:

-

Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen.

-

Skin Contact: Immediately wash the affected area with soap and plenty of water.

-

Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.

-

Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and consult a physician.

It is imperative to consult the full Safety Data Sheet (SDS) before handling this chemical.

References

- 1. innospk.com [innospk.com]

- 2. echemi.com [echemi.com]

- 3. chembk.com [chembk.com]

- 4. echemi.com [echemi.com]

- 5. This compound | 98775-19-0 [sigmaaldrich.com]

- 6. 1-Bromo-2-methoxy-3-nitro-benzene | 98775-19-0 [chemicalbook.com]

- 7. 1-Bromo-2-methoxy-3-nitro-benzene synthesis - chemicalbook [chemicalbook.com]

- 8. China 1-Bromo-2-methoxy-3-nitro-benzene manufacturers and suppliers | JIN DUN [jindunchem-med.com]

An In-depth Technical Guide to 1-Bromo-2-methoxy-3-nitrobenzene

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the chemical properties, synthesis, reactivity, and safety information for 1-Bromo-2-methoxy-3-nitrobenzene (CAS No: 98775-19-0). This versatile organic compound serves as a crucial intermediate in the synthesis of various fine chemicals, agrochemicals, and notably, in the pharmaceutical industry.[1][2]

Core Chemical Properties

This compound is a pale yellow to brown solid at room temperature.[1][2] Its unique molecular structure, featuring a bromine atom, a methoxy group, and a nitro group on a benzene ring, dictates its chemical behavior and utility in organic synthesis.[2]

Table 1: Physicochemical Properties of this compound

| Property | Value |

| CAS Number | 98775-19-0[1][3] |

| Molecular Formula | C₇H₆BrNO₃[1][2][4] |

| Molecular Weight | 232.03 g/mol [1][3] |

| Appearance | Pale yellow to yellow powder; White to off-white powder[1][4] |

| Melting Point | 62-68°C[1]; 36-37°C[5] |

| Boiling Point | 296.4 ± 20.0 °C at 760 mmHg[1][5] |

| Density | 1.6 ± 0.1 g/cm³[1][4] |

| Flash Point | 133.1 ± 21.8 °C[1] |

| Vapor Pressure | 0.0 ± 0.6 mmHg at 25°C[1] |

| Refractive Index | 1.581[1][4] |

| Solubility | Moderately soluble in organic solvents like ethanol and acetone; less soluble in water.[2] |

| Purity (Assay) | ≥98.0%[1] |

Synthesis and Experimental Protocols

The most common and direct route for synthesizing this compound is through the O-alkylation (specifically, methylation) of 2-Bromo-6-nitrophenol.[3]

Experimental Protocol: Synthesis via Methylation of 2-Bromo-6-nitrophenol

This protocol is based on procedures reported in the literature.[4][6][7][8]

-

Materials:

-

2-Bromo-6-nitrophenol

-

Iodomethane (Methyl Iodide)

-

Potassium Carbonate (K₂CO₃)

-

Acetone or Dimethylformamide (DMF)

-

Ethyl Acetate

-

Brine (saturated NaCl solution)

-

Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

-

Silica Gel for column chromatography

-

-

Procedure:

-

Dissolve 2-bromo-6-nitrophenol (1 equivalent) in a suitable solvent such as acetone or DMF in a round-bottom flask.[4]

-

Add potassium carbonate (typically 2-3 equivalents) to the mixture. Stir the suspension for approximately 15-30 minutes at room temperature.[4]

-

Add iodomethane (1.5 to 2 equivalents) to the reaction mixture.[4]

-

Heat the mixture to reflux (around 70°C for acetone) and stir overnight, or for approximately 24-40 hours.[4][6] Monitor the reaction's progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).[4]

-

Once the reaction is complete, cool the mixture to room temperature and filter it to remove the inorganic salts.[6][7] Wash the filter cake with ethyl acetate.[7]

-

Concentrate the filtrate under reduced pressure to remove the solvent.[4][6]

-

Dissolve the resulting residue in ethyl acetate and wash sequentially with water and brine.[4][6]

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.[4][7]

-

Purify the crude product by silica gel column chromatography to obtain this compound as a yellow or brown solid.[4]

-

-

Characterization: The structure of the final product can be confirmed by spectroscopic methods. For example, ¹H NMR spectroscopy in CDCl₃ shows a characteristic singlet for the methoxy (-OCH₃) protons at approximately 4.02 ppm.[3][6] In DMSO-d6, the methoxy singlet appears around 3.92 ppm, with aromatic protons appearing between 7.32 and 8.03 ppm.[6][7]

Chemical Reactivity and Applications

The reactivity of this compound is governed by the interplay of its three functional groups.

-

Nitro Group (-NO₂): As a strong electron-withdrawing group, the nitro group deactivates the benzene ring towards electrophilic aromatic substitution but strongly activates it for nucleophilic aromatic substitution (SNAr), especially at the ortho and para positions.[3][9][10]

-

Bromo Group (-Br): The bromine atom is a good leaving group in SNAr reactions.[3] It also serves as a handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck).

-

Methoxy Group (-OCH₃): This is an electron-donating group through resonance, which generally deactivates the ring towards nucleophilic attack.[3] However, its position relative to the other groups creates a complex reactivity profile.[3]

In this specific molecule, the bromine atom is meta to the strongly activating nitro group. This positioning suggests a lower reactivity in SNAr reactions compared to an ortho or para arrangement, as the resonance stabilization of the intermediate Meisenheimer complex is less effective.[3][9][10] Nevertheless, the compound's functional groups make it a valuable building block.

Key Applications:

-

Pharmaceutical Intermediate: Its most prominent application is as a key intermediate in the synthesis of Eltrombopag , a thrombopoietin receptor agonist used to treat thrombocytopenia (low platelet counts).[1][11]

-

General Synthesis: It is a versatile building block for creating more complex molecules for agrochemicals, dyes, and other specialty chemicals.[1][2] The bromine and nitro groups can be readily transformed into other functional groups. For instance, the nitro group can be reduced to an amine, a fundamental transformation in organic synthesis.[3]

Safety and Handling

This compound is a chemical that must be handled with appropriate safety precautions.

Table 2: GHS Hazard and Precautionary Statements

| Category | Code | Statement |

| Hazard Statements | H302 | Harmful if swallowed.[4][12] |

| H315 | Causes skin irritation.[12][13] | |

| H319 | Causes serious eye irritation.[12][13] | |

| H332 | Harmful if inhaled.[12] | |

| H335 | May cause respiratory irritation.[12][13] | |

| Precautionary Statements | P261 | Avoid breathing dust/fume/gas/mist/vapors/spray.[4][13] |

| P270 | Do not eat, drink or smoke when using this product.[4][13] | |

| P280 | Wear protective gloves/protective clothing/eye protection/face protection.[4][12][13] | |

| P301+P312 | IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.[4] | |

| P302+P352 | IF ON SKIN: Wash with plenty of soap and water.[4][13] | |

| P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[13] |

-

Handling: Use in a well-ventilated area.[13] Avoid contact with skin, eyes, and clothing. Avoid ingestion and inhalation.[14]

-

Storage: Store in a cool, dry, and well-ventilated place in a tightly sealed container.[1][13] Recommended storage temperature is room temperature.[8][12]

-

Personal Protective Equipment (PPE): Wear appropriate safety goggles, chemical-resistant gloves, and a lab coat.[15][16] In case of insufficient ventilation, use a NIOSH/MSHA approved respirator.[15]

References

- 1. innospk.com [innospk.com]

- 2. CAS 98775-19-0: this compound [cymitquimica.com]

- 3. This compound | 98775-19-0 | Benchchem [benchchem.com]

- 4. echemi.com [echemi.com]

- 5. chembk.com [chembk.com]

- 6. 1-Bromo-2-methoxy-3-nitro-benzene synthesis - chemicalbook [chemicalbook.com]

- 7. 1-Bromo-2-methoxy-3-nitro-benzene | 98775-19-0 [chemicalbook.com]

- 8. 1-Bromo-2-methoxy-3-nitro-benzene CAS#: 98775-19-0 [m.chemicalbook.com]

- 9. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 10. echemi.com [echemi.com]

- 11. alfa-labotrial.com [alfa-labotrial.com]

- 12. This compound | 98775-19-0 [sigmaaldrich.com]

- 13. assets.thermofisher.cn [assets.thermofisher.cn]

- 14. fishersci.com [fishersci.com]

- 15. echemi.com [echemi.com]

- 16. abmole.com [abmole.com]

Technical Guide: Physical Properties and Synthetic Utility of 1-Bromo-2-methoxy-3-nitrobenzene

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Bromo-2-methoxy-3-nitrobenzene is a substituted aromatic compound of significant interest in organic synthesis, particularly as a key intermediate in the preparation of pharmaceuticals.[1] Its trifunctional nature, possessing bromo, methoxy, and nitro groups, allows for a variety of chemical transformations, making it a versatile building block for complex molecular architectures. This guide provides an in-depth overview of the physical properties of this compound, detailed experimental protocols for its synthesis and characterization, and its application in the synthesis of the thrombopoietin receptor agonist, Eltrombopag.

Physical Properties

A comprehensive summary of the key physical and chemical properties of this compound is presented in Table 1. The data has been compiled from various sources, and ranges are provided where discrepancies exist in the literature.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source(s) |

| Molecular Formula | C₇H₆BrNO₃ | [1][2] |

| Molecular Weight | 232.03 g/mol | [1][2] |

| Appearance | White to off-white or pale yellow powder/solid | [3][4] |

| Melting Point | 36 - 68 °C | [1][2] |

| Boiling Point | 296.4 ± 20.0 °C at 760 mmHg | [1][2][3] |

| Density | 1.6 ± 0.1 g/cm³ | [1][3] |

| Solubility | Insoluble in water; Soluble in organic solvents such as diethyl ether, dimethylformamide, and acetone. | [2] |

| Flash Point | 133.1 ± 21.8 °C | [1][3] |

| Refractive Index | 1.581 | [3] |

| CAS Number | 98775-19-0 | [1] |

Experimental Protocols

Synthesis of this compound

This protocol describes the synthesis of this compound (also known as 2-bromo-6-nitroanisole) from 2-bromo-6-nitrophenol and iodomethane.[5][6]

Materials:

-

2-bromo-6-nitrophenol

-

Iodomethane

-

Potassium carbonate

-

Acetone

-

Ethyl acetate

-

Saturated brine solution

-

Anhydrous sodium sulfate

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle

-

Stirring apparatus

-

Filtration apparatus

-

Rotary evaporator

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 2-bromo-6-nitrophenol (e.g., 19.6 g, 90.0 mmol) and potassium carbonate (e.g., 24.9 g, 180 mmol) in acetone (e.g., 400 mL).[5][6]

-

To this stirring mixture, add iodomethane (e.g., 25.6 g, 180 mmol).[5][6]

-

Heat the reaction mixture to reflux and maintain for several hours (e.g., overnight) until the reaction is complete, as monitored by a suitable technique such as Thin Layer Chromatography (TLC).[5][6]

-

After the reaction is complete, cool the mixture to room temperature.[5][6]

-

Filter the solid potassium salts and wash the filter cake with ethyl acetate.[5][6]

-

Combine the filtrate and the washings and concentrate the solution under reduced pressure using a rotary evaporator.[5][6]

-

Dissolve the resulting residue in ethyl acetate.

-

Wash the organic layer with a saturated brine solution, then dry it over anhydrous sodium sulfate.[5]

-

Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.

-

The crude this compound can be further purified by recrystallization or column chromatography on silica gel.[3]

Determination of Melting Point

The melting point of a crystalline solid can be determined using a capillary melting point apparatus.[7][8][9][10]

Materials:

-

Dry, powdered sample of this compound

-

Capillary tubes (sealed at one end)

-

Melting point apparatus (e.g., Mel-Temp or similar)

Procedure:

-

Ensure the sample is completely dry and finely powdered to ensure uniform heat distribution.[8]

-

Pack a small amount of the sample into a capillary tube to a height of 2-3 mm by tapping the sealed end of the tube on a hard surface.

-

Place the capillary tube in the heating block of the melting point apparatus.

-

Heat the block rapidly to a temperature about 15-20 °C below the expected melting point.

-

Then, decrease the heating rate to approximately 1-2 °C per minute to allow for accurate observation.

-

Record the temperature at which the first liquid appears (the beginning of the melting range) and the temperature at which the last solid crystal disappears (the end of the melting range). A pure compound will exhibit a sharp melting range of 1-2 °C.

Determination of Boiling Point

The boiling point can be determined using the Thiele tube method, which is suitable for small sample volumes.[11][12][13][14]

Materials:

-

Sample of this compound

-

Small test tube or fusion tube

-

Capillary tube (sealed at one end)

-

Thermometer

-

Thiele tube containing mineral oil

-

Heating source (e.g., Bunsen burner or heating mantle)

-

Rubber band or wire to attach the test tube to the thermometer

Procedure:

-

Place a small amount of the liquid sample into the small test tube.

-

Invert a capillary tube (sealed end up) and place it inside the test tube with the sample.[11][12]

-

Attach the test tube to a thermometer using a rubber band, ensuring the sample is level with the thermometer bulb.[12]

-

Clamp the thermometer so that the bulb and the sample are immersed in the mineral oil within the Thiele tube. The oil level should be above the side arm to ensure proper circulation.[12]

-

Gently heat the side arm of the Thiele tube.[12]

-

As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.

-

Continue heating until a continuous and rapid stream of bubbles is observed.

-

Remove the heat and allow the apparatus to cool slowly.

-

The boiling point is the temperature at which the stream of bubbles stops and the liquid just begins to be drawn back into the capillary tube.[12]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for structural elucidation.

Sample Preparation:

-

Accurately weigh approximately 5-20 mg of the this compound sample for ¹H NMR, or 20-50 mg for ¹³C NMR.[15]

-

Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry vial.[15][16]

-

Ensure the sample is fully dissolved. Gentle vortexing or sonication can be used to aid dissolution.[15]

-

Filter the solution through a small plug of cotton or glass wool in a Pasteur pipette directly into a clean NMR tube to remove any particulate matter.[17]

-

Cap the NMR tube and wipe the outside clean before inserting it into the spectrometer.[15]

Data Acquisition:

-

Follow the standard operating procedures for the specific NMR spectrometer being used. This typically involves inserting the sample, locking onto the deuterium signal of the solvent, shimming the magnetic field to achieve homogeneity, and acquiring the desired spectra (e.g., ¹H, ¹³C).

Application in Pharmaceutical Synthesis: Eltrombopag

This compound is a crucial intermediate in the synthesis of Eltrombopag, a drug used to treat thrombocytopenia.[1][18] The synthetic route involves a key Suzuki-Miyaura cross-coupling reaction.

Caption: Synthetic pathway to Eltrombopag from this compound.

The synthesis commences with a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction between this compound and 3'-carboxyphenylboronic acid to form the biphenyl core.[19] This is followed by the reduction of the nitro group to an amine and demethylation of the methoxy group to a hydroxyl group. The resulting amino-hydroxy biphenyl carboxylic acid then undergoes diazotization and subsequent coupling with 1-(3,4-dimethylphenyl)-3-methyl-1H-pyrazol-5(4H)-one to yield the final drug substance, Eltrombopag.

References

- 1. innospk.com [innospk.com]

- 2. chembk.com [chembk.com]

- 3. echemi.com [echemi.com]

- 4. 1-Bromo-2-methoxy-3-nitro-benzene CAS#: 98775-19-0 [m.chemicalbook.com]

- 5. 1-Bromo-2-methoxy-3-nitro-benzene synthesis - chemicalbook [chemicalbook.com]

- 6. 1-Bromo-2-methoxy-3-nitro-benzene | 98775-19-0 [chemicalbook.com]

- 7. chm.uri.edu [chm.uri.edu]

- 8. uomus.edu.iq [uomus.edu.iq]

- 9. mt.com [mt.com]

- 10. Determination of Melting Point [unacademy.com]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. chymist.com [chymist.com]

- 14. timstar.co.uk [timstar.co.uk]

- 15. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]

- 16. organomation.com [organomation.com]

- 17. sites.bu.edu [sites.bu.edu]

- 18. China 1-Bromo-2-methoxy-3-nitro-benzene manufacturers and suppliers | JIN DUN [jindunchem-med.com]

- 19. Eltrombopag: Synthesis and Mechanism_Chemicalbook [chemicalbook.com]

An In-depth Technical Guide to 1-Bromo-2-methoxy-3-nitrobenzene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure, properties, synthesis, and spectral characterization of 1-Bromo-2-methoxy-3-nitrobenzene, a key intermediate in pharmaceutical synthesis.

Molecular Structure and Identifiers

This compound, also known as 2-Bromo-6-nitroanisole, is an organic compound with a substituted benzene ring.[1] Its structure features a bromine atom, a methoxy group (-OCH3), and a nitro group (-NO2) attached to the benzene core.

| Identifier | Value |

| IUPAC Name | This compound |

| Synonyms | 2-Bromo-6-nitroanisole, 2-Bromo-6-nitrophenyl methyl ether, 3-Bromo-2-methoxynitrobenzene |

| CAS Number | 98775-19-0[1] |

| Molecular Formula | C₇H₆BrNO₃[1] |

| Molecular Weight | 232.03 g/mol [2] |

| InChI | 1S/C7H6BrNO3/c1-12-7-5(8)3-2-4-6(7)9(10)11/h2-4H,1H3 |

| InChIKey | YAYBLVOBUIXMQY-UHFFFAOYSA-N |

| SMILES | COc1c(Br)cccc1--INVALID-LINK--[O-] |

Physicochemical Properties

This compound is typically a pale yellow to yellow or brown solid at room temperature.[3] It exhibits moderate solubility in organic solvents like ethanol and acetone and is less soluble in water due to its hydrophobic aromatic nature.

| Property | Value | Source(s) |

| Appearance | Pale yellow to yellow solid/powder | [1][3] |

| Melting Point | 62-68 °C | [4] |

| Boiling Point | 296.4 ± 20.0 °C at 760 mmHg | [1] |

| Density | 1.6 ± 0.1 g/cm³ | [1] |

| Flash Point | 133.1 ± 21.8 °C | [1] |

| Vapor Pressure | 0.0 ± 0.6 mmHg at 25°C | [3] |

| Refractive Index | 1.581 | [3][4] |

| Purity (Assay) | ≥98.0% to ≥99.0% | [3][4] |

Synthesis

The most common and efficient synthesis of this compound is through the O-alkylation of 2-Bromo-6-nitrophenol.[4] This reaction typically involves the use of a methylating agent, such as methyl iodide, in the presence of a base like potassium carbonate.

Experimental Protocol: Synthesis from 2-Bromo-6-nitrophenol

Materials:

-

2-Bromo-6-nitrophenol

-

Iodomethane (Methyl Iodide)

-

Potassium Carbonate (K₂CO₃)

-

Acetone

-

Ethyl acetate

-

Saturated brine solution

-

Anhydrous sodium sulfate

Procedure:

-

In a round-bottom flask, combine 2-bromo-6-nitrophenol (1.0 equivalent) and potassium carbonate (2.0 equivalents) in acetone.

-

Add iodomethane (2.0 equivalents) to the mixture.

-

Heat the reaction mixture to reflux and maintain for several hours (e.g., overnight) with stirring.[5]

-

Monitor the reaction progress using a suitable technique (e.g., TLC or LC-MS).

-

Upon completion, cool the mixture to room temperature and filter to remove solid residues.

-

Wash the filter cake with ethyl acetate.

-

Combine the filtrate and the washings, and concentrate under reduced pressure to remove the solvent.

-

Dissolve the residue in ethyl acetate and wash with saturated brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield this compound as a yellow solid.[5]

Yields for this process are typically high, often exceeding 90%.[4]

Caption: Synthesis workflow for this compound.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H-NMR spectroscopy is a key technique for confirming the structure of this compound.

| ¹H-NMR Data (300 MHz, DMSO-d₆) | |

| Chemical Shift (δ, ppm) | Assignment |

| 3.92 (s, 3H) | -OCH₃ protons |

| 7.32 (d, 1H, J = 8.1 Hz) | Aromatic proton |

| 7.94-8.03 (m, 2H) | Aromatic protons |

Source:[5]

Note: In CDCl₃, the methoxy protons typically appear as a singlet at approximately 4.02 ppm.[4][5]

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight of the compound. Due to the presence of bromine, the mass spectrum will exhibit a characteristic isotopic pattern with two major peaks for the molecular ion ([M]⁺ and [M+2]⁺) in a nearly 1:1 ratio, corresponding to the ⁷⁹Br and ⁸¹Br isotopes.

| Predicted Mass Spectrometry Fragmentation | |

| m/z (for ⁷⁹Br isotope) | Fragment Description |

| 232 | Molecular Ion [M]⁺ |

| 234 | Isotopic Molecular Ion [M+2]⁺ (for ⁸¹Br) |

| 233 | Protonated Molecular Ion [M+H]⁺ |

| 235 | Isotopic Protonated Molecular Ion [M+H+2]⁺ (for ⁸¹Br) |

| 186 | Loss of a nitro group [M-NO₂]⁺ |

| 217 | Loss of a methyl radical from the methoxy group [M-CH₃]⁺ |

Source:[4]

An electrospray ionization (ESI) mass spectrum may show a peak at m/z 234, corresponding to [M+H]⁺.[6]

Infrared (IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in the molecule. The spectrum of this compound is expected to show characteristic absorption bands for the nitro, methoxy, and aromatic groups.

| Expected FT-IR Absorption Bands | |

| Wavenumber (cm⁻¹) | Vibrational Mode |

| ~3100-3000 | Aromatic C-H stretch |

| ~2950-2850 | Aliphatic C-H stretch (methoxy group) |

| ~1600-1585, ~1500-1400 | Aromatic C=C stretching |

| ~1530 and ~1350 | Asymmetric and symmetric NO₂ stretching |

| ~1250-1000 | C-O stretching (methoxy group) |

| Below 1000 | C-Br stretching and C-H out-of-plane bending |

Applications in Drug Development

This compound is a crucial intermediate in the synthesis of Eltrombopag.[1][3] Eltrombopag is a thrombopoietin receptor agonist used to treat thrombocytopenia (low platelet counts).[1] The specific arrangement of the bromo, methoxy, and nitro groups on the benzene ring allows for its participation in complex organic reactions, such as nucleophilic substitution or coupling, which are essential for constructing the Eltrombopag molecule.[1]

Caption: Role of this compound in synthesis.

Safety and Handling

This compound should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. It should be used in a well-ventilated area or a fume hood. Store the compound in a cool, dry place away from incompatible materials.

This guide provides a foundational understanding of this compound for its application in research and development. For further details, consulting the cited literature and safety data sheets is recommended.

References

- 1. innospk.com [innospk.com]

- 2. This compound | 98775-19-0 | FB11150 [biosynth.com]

- 3. 2-Bromo-6-Nitroanisole CAS 98775-19-0 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]

- 4. This compound | 98775-19-0 | Benchchem [benchchem.com]

- 5. 1-Bromo-2-methoxy-3-nitro-benzene synthesis - chemicalbook [chemicalbook.com]

- 6. echemi.com [echemi.com]

A Technical Guide to the IUPAC Nomenclature of 1-Bromo-2-methoxy-3-nitrobenzene

Abstract: This guide provides a detailed examination of the systematic naming protocol for polysubstituted benzene derivatives, using 1-Bromo-2-methoxy-3-nitrobenzene as the primary case study. It outlines the hierarchical rules set by the International Union of Pure and Applied Chemistry (IUPAC), presents the physicochemical properties of the compound, and offers graphical representations to illustrate the logical workflow of the nomenclature process. This document is intended for researchers, chemists, and professionals in drug development who require a precise understanding of organic compound identification.

Compound Identification and Physicochemical Properties

This compound is a polysubstituted aromatic organic compound.[1] It serves as a valuable intermediate in various organic syntheses, including the manufacturing of pharmaceuticals like Eltrombopag.[2] The compound is typically a pale yellow to yellow or brown solid at room temperature.[1][2] A summary of its key properties is presented below.

| Property | Value |

| IUPAC Name | This compound |

| Synonym(s) | 2-Bromo-6-nitroanisole[1] |

| CAS Number | 98775-19-0[1][2] |

| Molecular Formula | C₇H₆BrNO₃[2][3] |

| Molecular Weight | 232.03 g/mol [2] |

| Melting Point | 62-68 °C[2] |

| Boiling Point | 296.4 ± 20.0 °C (at 760 mmHg)[2] |

| Density | 1.6 ± 0.1 g/cm³[2] |

Standard Protocol for IUPAC Nomenclature

The systematic name for a polysubstituted benzene derivative is determined by a hierarchical set of rules established by IUPAC. The process ensures a unique and unambiguous name for a given chemical structure. For compounds with three or more substituents, numerical locants are used to define their positions.

Step 1: Identify the Parent Compound The parent compound is benzene. None of the substituents (bromo, methoxy, nitro) typically grant the ring a common name that takes precedence in this combination (such as phenol or aniline).[4][5] Therefore, "benzene" is used as the root name.

Step 2: Identify the Substituents The three groups attached to the benzene ring are:

-

-Br: Bromo

-

-OCH₃: Methoxy

-

-NO₂: Nitro

Step 3: Assign Locants (Numbering) The primary goal is to number the carbon atoms of the benzene ring to assign the lowest possible set of locants to the substituents.[6]

-

Rule: The numbering should start on one substituted carbon and proceed around the ring (clockwise or counterclockwise) to give the other substituents the lowest possible numbers.

-

Application: In this case, the substituents are located at adjacent positions. Starting at the bromine atom gives the locant set 1, 2, 3. Starting at the nitro group would yield 1, 2, 3. Starting at the methoxy group would also yield 1, 2, 3.

Step 4: Prioritize for Equal Locant Sets (Alphabetical Order) When different numbering schemes produce the same lowest locant set (here, 1, 2, 3), the tie is broken by assigning the number 1 position to the substituent that comes first alphabetically.[4]

-

Alphabetical Order: Bromo, Methoxy, Nitro.

-

Application: "Bromo" comes first alphabetically. Therefore, the carbon atom bonded to the bromine atom is assigned position 1. This definitively sets the numbering as 1-bromo, 2-methoxy, and 3-nitro.

Step 5: Assemble the Final Name The substituents are listed in alphabetical order, preceded by their numerical locants. The parent name ("benzene") is appended at the end.[7]

-

Final Name: this compound

Visualization of Structure and Nomenclature Workflow

Graphical representations are crucial for clarifying molecular structures and logical processes in chemistry.

References

- 1. CAS 98775-19-0: this compound [cymitquimica.com]

- 2. innospk.com [innospk.com]

- 3. chembk.com [chembk.com]

- 4. ochem.weebly.com [ochem.weebly.com]

- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 6. Video: Nomenclature of Aromatic Compounds with Multiple Substituents [jove.com]

- 7. uobabylon.edu.iq [uobabylon.edu.iq]

An In-depth Technical Guide to the Synthesis and Characterization of 1-Bromo-2-methoxy-3-nitrobenzene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of 1-bromo-2-methoxy-3-nitrobenzene, a key intermediate in the preparation of various organic compounds, including pharmaceuticals. This document details the prevalent synthetic methodology, experimental protocols, and extensive characterization data.

Synthesis of this compound

The most common and efficient method for the synthesis of this compound is the Williamson ether synthesis. This reaction involves the O-alkylation of 2-bromo-6-nitrophenol with an appropriate methylating agent, such as iodomethane, in the presence of a weak base.

Reaction Scheme

The synthesis proceeds via a bimolecular nucleophilic substitution (SN2) mechanism. The phenoxide ion, generated in situ from 2-bromo-6-nitrophenol and a base, acts as a nucleophile and attacks the electrophilic methyl group of iodomethane, displacing the iodide leaving group.

Caption: Synthetic pathway for this compound.

Experimental Protocol

This protocol is a general procedure based on commonly reported methods.

Materials:

-

2-Bromo-6-nitrophenol

-

Iodomethane

-

Potassium carbonate (anhydrous)

-

Acetone (anhydrous)

-

Ethyl acetate

-

Saturated brine solution

-

Anhydrous sodium sulfate

Procedure:

-

To a solution of 2-bromo-6-nitrophenol (1.0 eq) in anhydrous acetone, add anhydrous potassium carbonate (2.0 eq).

-

Stir the mixture at room temperature for 15-30 minutes.

-

Add iodomethane (2.0 eq) to the reaction mixture.

-

Heat the mixture to reflux and maintain for several hours (typically overnight) until the reaction is complete (monitored by TLC).

-

After cooling to room temperature, filter the reaction mixture to remove inorganic salts.

-

Wash the filter cake with ethyl acetate.

-

Combine the filtrate and washings, and concentrate under reduced pressure.

-

Dissolve the residue in ethyl acetate and wash with saturated brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude product by column chromatography on silica gel or by recrystallization to obtain this compound as a pale yellow solid.

Characterization of this compound

The structural confirmation and purity assessment of the synthesized this compound are performed using various analytical techniques.

Physical Properties

| Property | Value |

| Molecular Formula | C₇H₆BrNO₃ |

| Molecular Weight | 232.03 g/mol |

| Appearance | Pale yellow to yellow powder or solid |

| Melting Point | 62-68 °C |

| Boiling Point | 296.4 ± 20.0 °C at 760 mmHg |

| Density | 1.6 ± 0.1 g/cm³ |

| Refractive Index | 1.581 |

Spectroscopic Data

¹H NMR (Proton Nuclear Magnetic Resonance):

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.8 | m | 2H | Aromatic Protons |

| ~7.1 | t | 1H | Aromatic Proton |

| ~4.0 | s | 3H | Methoxy Protons (-OCH₃) |

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) - Predicted:

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C-Br | 110 - 120 |

| Aromatic C-H | 120 - 140 |

| C-NO₂ | 145 - 155 |

| C-OCH₃ | 150 - 160 |

| -OCH₃ | 55 - 65 |

IR (Infrared) Spectroscopy - Predicted:

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| 3100 - 3000 | C-H stretch | Aromatic |

| 2950 - 2850 | C-H stretch | Methoxy (-OCH₃) |

| 1550 - 1500 | Asymmetric NO₂ stretch | Nitro (-NO₂) |

| 1350 - 1300 | Symmetric NO₂ stretch | Nitro (-NO₂) |

| 1250 - 1000 | C-O stretch | Aryl ether |

| 650 - 500 | C-Br stretch | Bromo |

Mass Spectrometry (MS):

The mass spectrum is expected to show a molecular ion peak [M]⁺ and an [M+2]⁺ peak of similar intensity due to the isotopic abundance of bromine (⁷⁹Br and ⁸¹Br).

| m/z (for ⁷⁹Br/⁸¹Br) | Ion/Fragment | Description |

| 231/233 | [M]⁺ | Molecular Ion |

| 185/187 | [M - NO₂]⁺ | Loss of the nitro group |

| 200/202 | [M - OCH₃]⁺ | Loss of the methoxy group |

Experimental Workflow

The overall workflow from synthesis to characterization is outlined below.

Caption: General workflow for the synthesis and characterization.

Safety Information

This compound should be handled with appropriate safety precautions in a well-ventilated fume hood. Personal protective equipment, including safety goggles, gloves, and a lab coat, is mandatory.

Hazard Statements:

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

Precautionary Statements:

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.

-

P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.

-

P302+P352: IF ON SKIN: Wash with plenty of soap and water.

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

This guide provides a foundational understanding for the synthesis and characterization of this compound. Researchers are advised to consult relevant safety data sheets (SDS) and peer-reviewed literature for more specific details and to ensure safe laboratory practices.

Spectral Data Analysis of 1-Bromo-2-methoxy-3-nitrobenzene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for the organic compound 1-Bromo-2-methoxy-3-nitrobenzene (CAS No. 98775-19-0). The information presented herein is crucial for the structural elucidation, identification, and quality control of this compound, which serves as a key intermediate in various synthetic applications, including pharmaceutical drug development. This document details available Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, outlines the experimental protocols for their acquisition, and presents a logical workflow for spectral analysis.

Quantitative Spectral Data Summary

The following tables summarize the available and predicted spectral data for this compound.

Table 1: ¹H NMR Spectral Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Coupling Constant (J) Hz | Assignment | Solvent |

| 7.94-8.03 | m | 2H | - | Aromatic H | DMSO-d₆ |

| 7.32 | d | 1H | 8.1 | Aromatic H | DMSO-d₆ |

| 3.92 | s | 3H | - | -OCH₃ | DMSO-d₆ |

| 7.81-7.74 | m | 2H | - | Aromatic H | CDCl₃ |

| 7.13 | t | 1H | 8.1 | Aromatic H | CDCl₃ |

| 4.02 | s | 3H | - | -OCH₃ | CDCl₃ |

Note: Variations in chemical shifts are dependent on the solvent used.

Table 2: Predicted ¹³C NMR Spectral Data

| Carbon Assignment | Predicted Chemical Shift (δ) ppm |

| C2 (-OCH₃) | 150 - 160 |

| C3 (-NO₂) | 145 - 155 |

| C5 | 130 - 140 |

| C6 | 125 - 135 |

| C4 | 120 - 130 |

| C1 (-Br) | 110 - 120 |

| -OCH₃ | 55 - 65 |

Table 3: Infrared (IR) Spectroscopy Data

| Functional Group | Characteristic Absorption Range (cm⁻¹) |

| NO₂ Asymmetric Stretch | 1570 - 1500 |

| NO₂ Symmetric Stretch | 1370 - 1300 |

| C-O-C Stretch (Aryl Ether) | 1275 - 1200 |

| C-Br Stretch | 680 - 515 |

| Aromatic C-H Stretch | 3100 - 3000 |

| Aromatic C=C Stretch | 1600 - 1450 |

Disclaimer: This data represents the expected characteristic absorption bands for the functional groups present in this compound. An experimental spectrum was not found in the reviewed literature.

Table 4: Mass Spectrometry (MS) Data

| Ion | m/z |

| [M+H]⁺ | 234 |

Experimental Protocols

The following sections detail the generalized methodologies for acquiring the spectral data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the carbon-hydrogen framework of the molecule.

Instrumentation: A high-field NMR spectrometer (e.g., 300 MHz or higher) is utilized.

Sample Preparation:

-

Approximately 5-10 mg of solid this compound is dissolved in about 0.5-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃; or Dimethyl sulfoxide-d₆, DMSO-d₆).

-

A small amount of a reference standard, such as tetramethylsilane (TMS), may be added if the solvent does not contain an internal standard.

-

The solution is transferred to a 5 mm NMR tube.

¹H NMR Acquisition:

-

The spectrometer is locked onto the deuterium signal of the solvent and the magnetic field is shimmed to achieve homogeneity.

-

A standard proton pulse sequence is used to acquire the spectrum.

-

Key parameters include a spectral width of approximately 15 ppm, a sufficient number of scans to achieve a good signal-to-noise ratio, and a relaxation delay of 1-5 seconds.

¹³C NMR Acquisition:

-

A carbon pulse program, typically with proton decoupling, is employed.

-

A wider spectral width (e.g., 0-220 ppm) is necessary.

-

A larger number of scans and a longer acquisition time are generally required due to the lower natural abundance and sensitivity of the ¹³C nucleus.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is used.

Sample Preparation (Solid Sample):

-

KBr Pellet Method: A small amount of the solid sample (1-2 mg) is finely ground with approximately 100-200 mg of dry potassium bromide (KBr) powder. The mixture is then pressed under high pressure to form a transparent or translucent pellet.

-

Attenuated Total Reflectance (ATR): A small amount of the solid sample is placed directly onto the ATR crystal. Pressure is applied to ensure good contact between the sample and the crystal.

Data Acquisition:

-

A background spectrum of the empty sample holder (or clean ATR crystal) is recorded.

-

The sample is placed in the spectrometer's sample compartment.

-

The IR spectrum is recorded, typically in the range of 4000-400 cm⁻¹.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Instrumentation: A mass spectrometer, often coupled with a chromatographic system (e.g., Gas Chromatography or Liquid Chromatography), is used. Electrospray ionization (ESI) is a common ionization technique for this type of molecule.

Sample Preparation:

-

A dilute solution of the sample is prepared in a suitable volatile solvent (e.g., methanol or acetonitrile).

-

The concentration is typically in the range of 1-10 µg/mL.

Data Acquisition (ESI-MS):

-

The sample solution is introduced into the ESI source, where it is nebulized and ionized.

-

The resulting ions are guided into the mass analyzer.

-

The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).

-

A mass spectrum is generated by plotting the ion intensity versus the m/z ratio.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the spectral analysis of an organic compound like this compound.

Caption: Workflow for the spectral analysis of this compound.

An In-depth Technical Guide to the Solubility and Stability of 1-Bromo-2-methoxy-3-nitrobenzene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility and stability of 1-Bromo-2-methoxy-3-nitrobenzene (CAS No. 98775-19-0), a key intermediate in pharmaceutical synthesis. This document collates available physicochemical data, outlines potential degradation pathways, and provides detailed experimental protocols for the evaluation of its solubility and stability, in line with industry standards.

Core Physicochemical Properties

This compound is a substituted nitroaromatic compound with the molecular formula C₇H₆BrNO₃.[1] Its chemical structure, featuring a bromine atom, a methoxy group, and a nitro group on a benzene ring, dictates its physical and chemical behavior. The compound typically appears as a pale yellow to yellow or off-white solid.[2][3]

A summary of its key physicochemical properties is presented in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value | References |

| CAS Number | 98775-19-0 | [4] |

| Molecular Formula | C₇H₆BrNO₃ | [1] |

| Molecular Weight | 232.03 g/mol | [1] |

| Appearance | Pale yellow to yellow, off-white solid/powder | [2][3] |

| Melting Point | 36 - 68 °C | [1][2] |

| Boiling Point | 296.4 ± 20.0 °C (Predicted) | [5] |

| Density | 1.640 ± 0.06 g/cm³ (Predicted) | [5] |

| Flash Point | 133.1 ± 21.8 °C | [2] |

| Vapor Pressure | 0.003 mmHg at 25°C | [1] |

Solubility Profile

The solubility of this compound is a critical parameter for its handling, reaction kinetics, and purification processes. Its aromatic and halogenated nature suggests limited aqueous solubility, a characteristic common to many organic intermediates.

Qualitative Solubility

Published data indicates that this compound is sparingly soluble to insoluble in water.[1][6] Conversely, it exhibits moderate to good solubility in a range of organic solvents. This is attributed to its hydrophobic aromatic core.

Table 2: Qualitative Solubility of this compound

| Solvent | Solubility | References |

| Water | Insoluble / Less soluble | [1][6] |

| Ethanol | Moderately soluble | [6] |

| Acetone | Moderately soluble | [6] |

| Diethyl Ether | Soluble | [1] |

| Dimethylformamide (DMF) | Soluble | [1] |

Quantitative Solubility

Stability Profile

The stability of this compound is a key consideration for its storage, handling, and use in multi-step syntheses. The presence of the electron-withdrawing nitro group can influence the molecule's susceptibility to degradation under various conditions.

General Stability and Storage

Under standard conditions, this compound is considered a relatively stable compound.[2] For long-term storage, it is recommended to keep the substance in a cool, dry, and well-ventilated area, away from heat, open flames, and strong oxidizing agents.[1]

Potential Degradation Pathways

While specific degradation studies on this compound are limited, the chemical nature of nitroaromatic compounds suggests several potential degradation pathways:

-

Thermal Decomposition: Nitroaromatic compounds can undergo complex and potentially autocatalytic decomposition at elevated temperatures. The initial step in the thermal decomposition of similar compounds often involves the cleavage of the C-NO₂ bond.[7][8] The presence of ortho-substituents can introduce alternative decomposition mechanisms.[7]

-

Photodegradation: Aromatic nitro compounds are known to be susceptible to photodegradation, especially in the presence of UV light.[9] Studies on nitrobenzene have shown that irradiation can lead to the formation of various photoproducts.[9] In the presence of other reagents, such as hydrogen peroxide, this degradation can be accelerated.[10] Photolysis of nitroaromatic compounds can also be a source of nitrous acid.[11]

-

Hydrolytic Degradation: While generally stable in water, prolonged exposure to extreme pH conditions (strong acids or bases) could potentially lead to hydrolysis, although specific data for this compound is unavailable.

-

Oxidative Degradation: Strong oxidizing agents could potentially react with the molecule, although the electron-withdrawing nature of the nitro group generally makes the aromatic ring less susceptible to electrophilic attack.

Experimental Protocols

To provide researchers with practical guidance, the following sections detail standardized experimental protocols for determining the solubility and stability of this compound.

Protocol for Determining Aqueous Solubility (Adapted from OECD Guideline 105)

This protocol describes the flask method, suitable for substances with a solubility of 10⁻² g/L or higher.[12][13]

Objective: To determine the saturation mass concentration of this compound in water at a controlled temperature.

Materials:

-

This compound (analytical standard grade)

-

Deionized or distilled water

-

Constant temperature apparatus (e.g., water bath or incubator) at 20 ± 0.5 °C

-

Stirring device (e.g., magnetic stirrer)

-

Centrifuge

-

Analytical balance

-

Volumetric flasks and pipettes

-

Validated analytical method for quantification (e.g., HPLC-UV)

Procedure:

-

Preliminary Test: A preliminary test is conducted to estimate the approximate solubility and the time required to reach equilibrium.

-

Equilibration: Add an excess amount of this compound to a known volume of water in a flask.

-

The mixture is agitated at a constant temperature (20 °C) for a sufficient period to reach equilibrium (typically 24-48 hours).

-

Phase Separation: After equilibration, the mixture is allowed to stand to let the solid settle. The supernatant is then centrifuged to remove any suspended particles.

-

Quantification: A sample of the clear supernatant is carefully removed, diluted if necessary, and the concentration of the dissolved substance is determined using a validated analytical method like HPLC-UV.

-

The experiment should be performed in at least duplicate.

Data Analysis: The solubility is reported as the average concentration from the replicate experiments, expressed in g/L or mol/L, along with the standard deviation.

Caption: General workflow for determining the aqueous solubility of a solid compound.

Protocol for Stability Assessment (Adapted from ICH Q1A(R2) Guideline)

This protocol outlines a forced degradation study to identify potential degradation products and demonstrate the stability-indicating nature of an analytical method.[14]

Objective: To investigate the intrinsic stability of this compound under various stress conditions.

Materials:

-

This compound

-

Hydrochloric acid (HCl) solution (e.g., 0.1 M)

-

Sodium hydroxide (NaOH) solution (e.g., 0.1 M)

-

Hydrogen peroxide (H₂O₂) solution (e.g., 3%)

-

Temperature and humidity controlled chambers

-

Photostability chamber

-

Validated stability-indicating HPLC method (e.g., reverse-phase gradient with UV detection)

Procedure:

-

Sample Preparation: Prepare solutions of this compound in suitable solvents.

-

Stress Conditions: Expose the samples to the following conditions:

-

Acid Hydrolysis: Treat with 0.1 M HCl at an elevated temperature (e.g., 60 °C).

-

Base Hydrolysis: Treat with 0.1 M NaOH at room temperature or elevated temperature.

-

Oxidation: Treat with 3% H₂O₂ at room temperature.

-

Thermal Stress: Expose the solid compound to dry heat (e.g., 80 °C).

-

Photostability: Expose the solid compound and its solution to light according to ICH Q1B guidelines.

-

-

Time Points: Analyze the samples at various time points (e.g., 0, 2, 4, 8, 24 hours).

-

Analysis: Analyze the stressed samples using a stability-indicating HPLC method. The method should be able to separate the intact compound from any degradation products.

-

Peak Purity: Assess the peak purity of the parent compound to ensure no co-eluting degradants.

Data Analysis:

-

Calculate the percentage degradation of this compound under each stress condition.

-

Identify and, if possible, characterize the major degradation products.

-

The results will establish the degradation profile and help in developing a robust analytical method for routine stability testing.

Caption: General workflow for conducting a forced degradation study to assess stability.

Role in Pharmaceutical Synthesis

This compound is a crucial intermediate in the synthesis of Eltrombopag, a thrombopoietin receptor agonist used to treat thrombocytopenia. It serves as a building block for constructing the biphenyl core of the Eltrombopag molecule. The synthesis typically involves a Suzuki-Miyaura coupling reaction where the bromine atom of this compound is coupled with a boronic acid derivative.[15]

Caption: Simplified synthetic pathway showing the role of the title compound in Eltrombopag synthesis.

Conclusion

This compound is a stable organic intermediate with solubility characteristics typical of a hydrophobic aromatic compound. While it is stable under normal storage conditions, it is susceptible to degradation under thermal and photolytic stress, a common trait for nitroaromatic compounds. The experimental protocols provided in this guide offer a framework for researchers to quantitatively assess its solubility and stability, ensuring its appropriate handling and use in pharmaceutical development and other chemical syntheses. Further research to quantify its solubility in various solvents and to fully elucidate its degradation pathways would be beneficial for optimizing its application in synthetic chemistry.

References

- 1. chembk.com [chembk.com]

- 2. innospk.com [innospk.com]

- 3. 1-Bromo-2-methoxy-3-nitro-benzene CAS#: 98775-19-0 [m.chemicalbook.com]

- 4. This compound | 98775-19-0 [sigmaaldrich.com]

- 5. 98775-19-0 CAS MSDS (1-Bromo-2-methoxy-3-nitro-benzene) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 6. CAS 98775-19-0: this compound [cymitquimica.com]

- 7. apps.dtic.mil [apps.dtic.mil]

- 8. oaktrust.library.tamu.edu [oaktrust.library.tamu.edu]

- 9. Photodegradation of nitroaromatic compounds in aqueous solutions in the UV/ H2O2 process - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Degradation of nitroaromatic compounds by the UV–H2O2 process using polychromatic radiation sources - Photochemical & Photobiological Sciences (RSC Publishing) [pubs.rsc.org]

- 11. pubs.acs.org [pubs.acs.org]

- 12. filab.fr [filab.fr]

- 13. oecd.org [oecd.org]

- 14. ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]

- 15. Eltrombopag: Synthesis and Mechanism_Chemicalbook [chemicalbook.com]

1-Bromo-2-methoxy-3-nitrobenzene: A Technical Guide to Safety and Handling

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive safety and handling information for 1-Bromo-2-methoxy-3-nitrobenzene (CAS No. 98775-19-0), a key intermediate in pharmaceutical synthesis and other chemical applications. Adherence to these guidelines is crucial for minimizing risks and ensuring a safe laboratory environment.

Chemical Identification and Physical Properties

This compound is a pale yellow to yellow solid organic compound.[1] It is recognized for its role as a building block in the synthesis of various organic compounds, including dyes, agrochemicals, and specialty chemicals.[1] Notably, it serves as an intermediate in the synthesis of Eltrombopag, a medication for treating thrombocytopenia.[1]

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source(s) |

| Molecular Formula | C₇H₆BrNO₃ | [1] |

| Molecular Weight | 232.03 g/mol | [1][2] |

| Appearance | Pale yellow to yellow powder/solid | [1] |

| Melting Point | 51 - 68 °C | [1][2] |

| Boiling Point | 296.4 ± 20.0 °C at 760 mmHg | [1][3] |

| Density | ~1.6 g/cm³ | [1] |

| Flash Point | 133.1 ± 21.8 °C | [1][3] |

| Solubility | Insoluble in water; soluble in organic solvents such as ethanol, acetone, diethyl ether, and dimethylformamide. | [4][5] |

| Vapor Pressure | 0.0 ± 0.6 mmHg at 25°C | [1] |

Hazard Identification and Classification

This compound is classified as a hazardous substance. The following table summarizes its GHS classification.

Table 2: GHS Hazard Classification

| Classification | Code | Description |

| Acute Toxicity, Oral | H302 | Harmful if swallowed |

| Skin Irritation | H315 | Causes skin irritation |

| Eye Irritation | H319 | Causes serious eye irritation |

| Acute Toxicity, Inhalation | H332 | Harmful if inhaled |

| Specific target organ toxicity — single exposure | H335 | May cause respiratory irritation |

GHS Pictogram:

Precautionary Statements: [2][4][5]

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

-

P310: Immediately call a POISON CENTER or doctor/physician.

Toxicological Information

The toxicological properties of this compound have not been fully investigated.[6] No specific LD50 (lethal dose, 50%) or LC50 (lethal concentration, 50%) data is currently available for this compound. Chronic exposure to similar nitrobenzene compounds may lead to conditions such as anemia and methemoglobinemia.[6]

Experimental Protocols: General Safety Assessment Methodologies

While specific experimental safety data for this compound is not publicly available, the following are general, standardized protocols for assessing the types of hazards this chemical presents. These are based on OECD guidelines for the testing of chemicals.

General Protocol for In Vitro Skin Irritation Testing (Based on OECD TG 439):

-

Objective: To assess the skin irritation potential of a test chemical.

-

Test System: Reconstituted human epidermis (RhE) model.

-

Procedure:

-

A small amount of the test chemical (in solid or liquid form) is applied topically to the RhE tissue surface.

-

The chemical is left in contact with the tissue for a specified period (e.g., 60 minutes).

-

The tissue is then rinsed and incubated for a post-exposure period (e.g., 42 hours).

-

Cell viability is measured using a quantitative assay, typically the MTT assay, which measures mitochondrial dehydrogenase activity.

-

-

Interpretation: The reduction in cell viability compared to negative controls determines the irritation potential. A viability below 50% is generally indicative of an irritant.

General Protocol for Acute Oral Toxicity Assessment (Based on OECD TG 423):

-

Objective: To determine the acute oral toxicity of a substance.

-

Test System: Typically rats or mice of a single sex (usually females).

-

Procedure:

-

A single dose of the substance is administered by gavage to a small group of animals.

-

The starting dose is selected from one of four fixed levels: 5, 50, 300, or 2000 mg/kg body weight.

-

Animals are observed for signs of toxicity and mortality for up to 14 days.

-

The outcome of the first group determines the dose for the next group (if any).

-

-

Interpretation: The results allow for the classification of the substance into one of five toxicity categories defined by the GHS.

Safe Handling and Storage

Proper handling and storage procedures are essential to minimize exposure and maintain the chemical's integrity.

Handling: [7]

-

Work in a well-ventilated area, preferably under a chemical fume hood.

-

Avoid the formation of dust and aerosols.

-

Avoid contact with skin, eyes, and clothing.

-

Use non-sparking tools to prevent electrostatic discharge.

-

Wash hands thoroughly after handling.

-

Store in a cool, dry, and well-ventilated area.

-

Keep the container tightly sealed.

-

Store away from direct sunlight and sources of ignition.

-

Incompatible materials include strong oxidizing agents and strong bases.

-

Recommended storage temperature is between 2°C and 8°C.[2]

Personal Protective Equipment (PPE)

Appropriate PPE must be worn at all times when handling this compound.

Table 3: Recommended Personal Protective Equipment

| Protection Type | Specification | Rationale |

| Eye/Face Protection | Chemical safety goggles or a face shield.[6] | Protects against splashes and dust. |

| Skin Protection | Chemically resistant gloves (e.g., nitrile rubber), and a lab coat. | Prevents skin contact and irritation.[6] |

| Respiratory Protection | Use a NIOSH/MSHA-approved respirator if ventilation is inadequate or for emergency situations. | Protects against inhalation of harmful dust or vapors. |

Emergency Procedures

A clear and practiced emergency plan is critical when working with hazardous chemicals.

First Aid Measures: [1]

-

Inhalation: Move the person to fresh air. If breathing is difficult, provide artificial respiration. Seek immediate medical attention.

-

Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. Seek medical attention if irritation persists.

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.

-

Ingestion: Do NOT induce vomiting. Wash out the mouth with water if the person is conscious. Never give anything by mouth to an unconscious person. Seek immediate medical attention.

Fire-Fighting Measures:

-

Suitable Extinguishing Media: Use water spray, dry chemical, carbon dioxide, or foam.[1]

-

Specific Hazards: During a fire, irritating and toxic gases may be generated.[1]

-

Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[1]

Accidental Release Measures:

-

Personal Precautions: Evacuate the area and ensure adequate ventilation. Wear appropriate PPE as described in Section 6. Avoid breathing dust or vapors.[1]

-

Environmental Precautions: Prevent the chemical from entering drains or waterways.[1]

-

Containment and Cleanup: Sweep up the spilled solid material, taking care to minimize dust generation. Place it in a suitable, labeled container for disposal.[1]

Disposal Considerations

Dispose of this compound and its containers in accordance with local, regional, and national regulations. Do not dispose of it in the sewer system.

Visualized Workflow for Safety and Handling

The following diagram illustrates the logical workflow for the safe handling of this compound.

Caption: Logical workflow for the safe handling of this compound.

References

- 1. innospk.com [innospk.com]

- 2. This compound | 98775-19-0 | FB11150 [biosynth.com]

- 3. Page loading... [wap.guidechem.com]

- 4. chembk.com [chembk.com]

- 5. CAS 98775-19-0: this compound [cymitquimica.com]

- 6. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 7. 1-Bromo-2-methoxy-3-nitro-benzene | 98775-19-0 [chemicalbook.com]

A Comprehensive Technical Guide to 1-Bromo-2-methoxy-3-nitrobenzene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of 1-bromo-2-methoxy-3-nitrobenzene, a key chemical intermediate in the pharmaceutical industry. The document covers its chemical and physical properties, established synthesis protocols, and significant applications, with a focus on its role in the synthesis of Eltrombopag.

Chemical Identity and Properties

This compound, also known as 2-bromo-6-nitroanisole, is an organic compound with the chemical formula C₇H₆BrNO₃.[1] It is characterized by a benzene ring substituted with a bromine atom, a methoxy group, and a nitro group.[2] The presence of both an electron-donating methoxy group and an electron-withdrawing nitro group influences its chemical reactivity, making it a versatile reagent in organic synthesis.[2] This compound is typically a pale yellow to brown solid at room temperature and is soluble in organic solvents like ethanol and acetone, with limited solubility in water.[2]

Physicochemical and Spectroscopic Data

A summary of the key physicochemical and spectroscopic data for this compound is presented in the tables below for easy reference and comparison.

| Property | Value | Source |

| Molecular Formula | C₇H₆BrNO₃ | [1][2] |

| Molecular Weight | 232.03 g/mol | [2][3] |

| CAS Number | 98775-19-0 | [4][5] |

| Appearance | Pale yellow to yellow powder/solid | [2][4][6] |

| Melting Point | 36-37°C, 51°C, 55-56°C, 62-68°C | [1][4][7][8] |

| Boiling Point | 296.4 ± 20.0 °C at 760 mmHg | [1][4] |

| Density | 1.6 ± 0.1 g/cm³ | [4][6] |

| Flash Point | 133.1 ± 21.8 °C | [4][6] |

| Vapor Pressure | 0.0 ± 0.6 mmHg at 25°C | [4] |

| Refractive Index | 1.581 | [4][6] |

| Purity (Assay) | ≥97.0% | [4][5] |

| Spectroscopic Data | Value | Source |

| ¹H NMR (300 MHz, CDCl₃) | δ 7.81-7.74 (m, 2H), 7.13 (t, J=8.1 Hz, 1H), 4.02 (s, 3H) | [8] |

| ¹H NMR (300 MHz, DMSO-d₆) | δ 7.94-8.03 (m, 2H), 7.32 (d, J=8.1 Hz, 1H), 3.92 (s, 3H) | [8][9] |

| Mass Spectrum (ESI) | m/z 234 [M+1] | [6] |

Synthesis of this compound

The most common and efficient method for the synthesis of this compound is through the O-alkylation of 2-bromo-6-nitrophenol.[10] This reaction, a Williamson ether synthesis, typically utilizes a methylating agent such as methyl iodide in the presence of a base like potassium carbonate.[10] The reaction is often carried out in a solvent such as acetone or dimethylformamide (DMF) and can achieve high yields, often exceeding 90%.[6][10]

Experimental Protocols

Below are detailed experimental protocols for the synthesis of this compound based on literature procedures.

Protocol 1: Synthesis in Acetone

This protocol is favored for its efficiency and high yields.[10]

-

Reaction Setup : In a reaction vessel equipped with a stirrer, condenser, and thermometer, dissolve 2-bromo-6-nitrophenol (e.g., 46.55 g, 0.214 mol) in acetone (e.g., 500 mL).[6]

-

Addition of Reagents : Add potassium carbonate (e.g., 35.36 g, 0.26 mol) to the solution, followed by the addition of iodomethane (e.g., 20.1 mL, 0.32 mol).[6]

-

Reaction Conditions : Heat the reaction mixture to reflux (approximately 70°C) and maintain for 40 hours.[6]

-

Work-up :

-

Cool the mixture to room temperature and filter through Celite. Wash the filter cake with ethyl acetate.[6]

-

Concentrate the filtrate under reduced pressure.[6]

-

Dilute the residue with ethyl acetate (e.g., 1300 mL) and water (e.g., 500 mL).[6]

-

Separate the organic layer and wash it with saturated brine and dry over anhydrous sodium sulfate.[8][9]

-

-

Purification : Purify the crude product by silica gel column chromatography to yield this compound as a brown or yellow solid.[6] A reported yield for a similar procedure is 90.0%.[6]

Protocol 2: Synthesis in DMF

-

Reaction Setup : Dissolve 2-bromo-6-nitrophenol (e.g., 5 g, 22.94 mmol) in DMF (e.g., 18 mL).[6]

-

Addition of Reagents : Add potassium carbonate (e.g., 9.51 g, 68.8 mmol) and stir the mixture for 15 minutes. Then, add iodomethane (e.g., 2.87 mL, 45.9 mmol).[6]

-

Reaction Conditions : Stir the resulting mixture at room temperature overnight.[6]

-

Work-up :

-

Purification : The collected solid can be further purified if necessary, for instance, by recrystallization or column chromatography. An 89% yield has been reported using this method.[6]

Applications in Drug Development

This compound is a crucial intermediate in the synthesis of various pharmaceuticals, agrochemicals, and dyes.[2][4] Its most prominent application is in the production of Eltrombopag, a medication used to treat thrombocytopenia (low platelet counts).[4] The bromine, methoxy, and nitro groups on the benzene ring provide the necessary reactivity for subsequent complex organic reactions, such as nucleophilic substitution or coupling, which are essential for constructing the molecular framework of Eltrombopag.[4] It is also noted as an intermediate in the synthesis of Benzofuran ketone anticancer drugs.[11]

Visualized Workflows and Pathways

To better illustrate the synthesis and utility of this compound, the following diagrams are provided.

Caption: Synthesis of this compound via O-alkylation.

Caption: Role as an intermediate in the synthesis of Eltrombopag.

Handling and Safety

This compound is harmful if swallowed and may cause skin, eye, and respiratory irritation.[5] Standard laboratory safety protocols should be followed when handling this compound, including the use of personal protective equipment such as gloves, goggles, and a lab coat.[1] It should be stored in a cool, well-ventilated area away from high temperatures and open flames.[1][4]

References

- 1. 1-Bromo-2-Methoxy-3-Nitro Benzene [chembk.com]

- 2. CAS 98775-19-0: this compound [cymitquimica.com]

- 3. alfa-labotrial.com [alfa-labotrial.com]

- 4. innospk.com [innospk.com]

- 5. This compound | 98775-19-0 [sigmaaldrich.com]

- 6. echemi.com [echemi.com]

- 7. This compound | 98775-19-0 | FB11150 [biosynth.com]

- 8. 1-Bromo-2-methoxy-3-nitro-benzene synthesis - chemicalbook [chemicalbook.com]

- 9. 1-Bromo-2-methoxy-3-nitro-benzene | 98775-19-0 [chemicalbook.com]

- 10. This compound | 98775-19-0 | Benchchem [benchchem.com]

- 11. arborpharmchem.com [arborpharmchem.com]

An In-depth Technical Guide to 2-Bromo-6-nitroanisole: Properties and Applications in Drug Development

For Researchers, Scientists, and Drug Development Professionals

Abstract